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Compound of Interest

Compound Name: 2-Ethynyl-5-nitropyrimidine

Cat. No.: B15400925

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and comprehensive theoretical data for 2-Ethynyl-5-
nitropyrimidine (CAS: 1196146-91-4) is limited in publicly available scientific literature. This
guide provides a detailed overview based on established principles and data from structurally
related compounds, including substituted nitropyrimidines and ethynylpyrimidines, to infer its
probable characteristics and guide future research.

Introduction

2-Ethynyl-5-nitropyrimidine is a heterocyclic compound featuring a pyrimidine ring
substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. The
presence of the electron-withdrawing nitro group and the versatile ethynyl moiety suggests
potential applications in medicinal chemistry and materials science. Pyrimidine derivatives are
known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and
anticancer properties. The nitro group is a well-known pharmacophore, and the ethynyl group
provides a handle for further functionalization via reactions like "click chemistry."

This document outlines the probable theoretical and experimental characteristics of 2-Ethynyl-
5-nitropyrimidine, drawing parallels from closely related analogues.

Molecular and Spectroscopic Properties
(Theoretical)
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While specific theoretical studies on 2-Ethynyl-5-nitropyrimidine are not readily available,
density functional theory (DFT) calculations are a standard approach for predicting the
properties of such molecules.

Table 1: Predicted Molecular Properties of 2-Ethynyl-5-nitropyrimidine

Predicted . ..
Property . Basis of Prediction
Valuel/lnformation

Molecular Formula CesH3N302

Molecular Weight 149.11 g/mol

o ] General chemical principles
Planar pyrimidine ring with a o
Geometry _ and DFT optimizations on
linear ethynyl group. o
similar structures.

Expected to be significant due ) )
) Comparison with other
Dipole Moment to the strongly electron- ) o o
) . ) nitropyrimidine derivatives.
withdrawing nitro group.

Predicted to be relatively small, _
) ) DFT calculations on analogous
suggesting potential for ] o
HOMO-LUMO Gap ) o nitropyrimidine systems often
chemical reactivity and charge
) ) show a small energy gap.
transfer interactions.

Table 2: Predicted Spectroscopic Data for 2-Ethynyl-5-nitropyrimidine
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Spectroscopic Technique

Predicted Chemical Shifts /
Frequencies

Rationale

Pyrimidine protons expected in
the & 8.5-9.5 ppm range.

Downfield shift due to the

electron-withdrawing nature of

1H NMR
Ethynyl proton expected the pyrimidine ring and nitro
around o 3.0-3.5 ppm. group.
Pyrimidine carbons expected Chemical shifts are influenced
in the & 120-160 ppm range. by the electronegativity of

15C NMR pp 9 y g Yy

Ethynyl carbons expected

around & 70-90 ppm.

adjacent atoms and

aromaticity.

IR Spectroscopy

C=C stretch (alkyne) ~2100-
2260 cm~1, N-O stretch (nitro)
~1500-1550 cm~—t
(asymmetric) and ~1300-1350
cm~1 (symmetric). C-N and
C=N stretches characteristic of

the pyrimidine ring.

Standard group frequencies for
the respective functional

groups.

Synthesis and Experimental Protocols

A definitive, published synthesis for 2-Ethynyl-5-nitropyrimidine is not available. However, a

plausible synthetic route can be proposed based on established methodologies for the

synthesis of substituted pyrimidines. A common approach involves the condensation of a 1,3-

dicarbonyl compound (or its equivalent) with an amidine. For ethynyl-substituted pyrimidines, a

Sonogashira coupling is a standard method.

Proposed Synthetic Workflow:

‘ Pd catalyst, Cu() co-catalyst, base J Sonogashira Coupling

Starting Material
(e.g., 2-chloro-5-nitropyrimidine) ‘

- Intermediate Deprotection Final Product _
| (with trimethylsilylacetylene) (e.g., with TBAF)

Product
(2-Ethynyl-5-nitropyrimidine)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Ethynyl-5-nitropyrimidine.
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Detailed Experimental Protocol (Hypothetical):

Reaction: Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene
followed by deprotection.

Materials:

e 2-chloro-5-nitropyrimidine

o Trimethylsilylacetylene

o Palladium catalyst (e.g., Pd(PPhs)2Cl2)

o Copper(l) iodide (Cul)

e Base (e.g., triethylamine or diisopropylethylamine)

e Solvent (e.g., anhydrous THF or DMF)

o Tetrabutylammonium fluoride (TBAF) for deprotection

o Standard workup and purification reagents (ethyl acetate, brine, silica gel)

Procedure:

To a solution of 2-chloro-5-nitropyrimidine in anhydrous THF, add the palladium catalyst,
copper(l) iodide, and the base.

e Degas the mixture with argon or nitrogen.

o Add trimethylsilylacetylene dropwise and stir the reaction at room temperature or with gentle
heating until the starting material is consumed (monitored by TLC).

o Upon completion, quench the reaction with aqueous ammonium chloride and extract the
product with ethyl acetate.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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» Purify the crude product by column chromatography on silica gel to obtain the silyl-protected
intermediate.

e Dissolve the intermediate in THF and treat with a solution of TBAF.
 Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
e Work up the reaction by adding water and extracting with an organic solvent.

 Purify the final product by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

The biological activity of 2-Ethynyl-5-nitropyrimidine has not been reported. However, the
nitropyrimidine scaffold is present in various biologically active molecules. Nitro-containing
compounds are known to exhibit a range of activities, including antimicrobial and anticancer
effects, often through mechanisms involving bioreduction of the nitro group to reactive nitrogen
species.

Many pyrimidine derivatives act as inhibitors of various kinases or other enzymes. Given its
structure, 2-Ethynyl-5-nitropyrimidine could potentially be investigated as an inhibitor in
pathways relevant to cancer or infectious diseases.

Logical Relationship for Investigating Biological
Activity:
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Initial Screening

2-Ethynyl-5-nitropyrimidine

! l

Cytotoxicity Assays Antimicrobial Assays
(e.g., MTT, XTT) (e.g., MIC determination)
If cytotoxic If cytotoxic
Mechanjism of Actiovn Studies
Enzyme Inhibition Assays | | Cell-based Pathway Analysis
(e.g., Kinase panels) (e.g., Western Blot, Reporter Assays)

To validate target

Biophysical Interaction Studies
(e.g., SPR, ITC)

Click to download full resolution via product page

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

2-Ethynyl-5-nitropyrimidine represents an under-explored molecule with potential for further
investigation. The lack of direct experimental data necessitates that initial studies focus on
establishing a reliable synthetic route and performing comprehensive spectroscopic and
structural characterization. Subsequent research can then delve into its potential biological
activities, guided by the known pharmacology of related nitropyrimidine derivatives. The ethynyl
group offers a valuable tool for the development of chemical probes or for conjugation to other
molecules to explore its therapeutic potential. Theoretical studies, such as DFT and molecular
docking, will be crucial in rationalizing experimental findings and guiding the design of future
analogues with improved properties.
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 To cite this document: BenchChem. [Theoretical and Experimental Insights into 2-Ethynyl-5-
nitropyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15400925#theoretical-studies-of-2-ethynyl-5-
nitropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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